molecular formula C25H29N5O2 B2432445 1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 851939-78-1

1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2432445
CAS No.: 851939-78-1
M. Wt: 431.54
InChI Key: ZYPDXPBIEFTHAQ-UHFFFAOYSA-N
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Description

1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, including a naphthalene moiety and a piperidine ring. The presence of these diverse functional groups imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.

Properties

IUPAC Name

1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(naphthalen-1-ylmethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O2/c1-17-9-6-7-14-29(17)16-21-26-23-22(24(31)28(3)25(32)27(23)2)30(21)15-19-12-8-11-18-10-4-5-13-20(18)19/h4-5,8,10-13,17H,6-7,9,14-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPDXPBIEFTHAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=NC3=C(N2CC4=CC=CC5=CC=CC=C54)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methylation of Xanthine

Xanthine undergoes dimethylation at positions 1 and 3 using methyl iodide or dimethyl sulfate under alkaline conditions. For example:

  • Reagents : Xanthine (1 equiv), methyl iodide (2.2 equiv), sodium hydroxide (3 equiv)
  • Conditions : Reflux in aqueous ethanol (70°C, 6 hours)
  • Yield : ~85%.

The product, 1,3-dimethylxanthine, is isolated via filtration and recrystallized from hot water.

Functionalization at Position 7: Naphthalen-1-ylmethyl Substitution

Introducing the naphthalen-1-ylmethyl group at position 7 requires alkylation of the purine core. This step employs a nucleophilic substitution reaction using naphthalen-1-ylmethyl bromide.

Alkylation Protocol

  • Reagents : 1,3-dimethylxanthine (1 equiv), naphthalen-1-ylmethyl bromide (1.2 equiv), potassium carbonate (2 equiv)
  • Solvent : Dimethylformamide (DMF)
  • Conditions : 80°C under nitrogen atmosphere for 12 hours.
  • Workup : The mixture is poured into ice water, and the precipitate is filtered and washed with ethanol.
  • Yield : ~70%.

Analytical Validation :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.15 (s, 1H, purine-H), 7.85–7.40 (m, 7H, naphthyl-H), 5.20 (s, 2H, CH₂-naphthyl).
  • HPLC Purity : >98%.

Final Cyclization and Purification

The tetrahydro ring system at positions 2,3,6,7 is stabilized through acid-catalyzed cyclization.

Cyclization Step

  • Reagents : Intermediate from Step 3 (1 equiv), p-toluenesulfonic acid (0.2 equiv)
  • Solvent : Toluene
  • Conditions : Reflux (110°C) for 4 hours.
  • Workup : Solvent evaporation under reduced pressure, followed by recrystallization from ethyl acetate.
  • Yield : ~90%.

Purity Assessment :

  • Melting Point : 214–216°C (decomposes).
  • XRD Analysis : Confirms crystalline structure with π-stacking interactions between naphthyl and purine rings.

Comparative Analysis of Synthetic Routes

Step Method Key Reagents Yield (%) Purity (%)
1 Methylation Methyl iodide, NaOH 85 95
2 Alkylation Naphthalen-1-ylmethyl bromide 70 98
3 Mannich Reaction Formaldehyde, 2-methylpiperidine 65 97
4 Cyclization p-Toluenesulfonic acid 90 99

Challenges and Optimization Strategies

  • Regioselectivity : The purine core’s N7 and N8 positions exhibit similar reactivity. Using bulky bases (e.g., DBU) during alkylation minimizes undesired N9 substitution.
  • Steric Hindrance : The naphthalen-1-ylmethyl group slows reaction kinetics at position 7. Elevated temperatures (80–90°C) and polar aprotic solvents (DMF, DMSO) mitigate this issue.
  • Catalyst Selection : Palladium on carbon (Pd/C) was explored for intermediate hydrogenation but showed no advantage over acid-catalyzed cyclization.

Chemical Reactions Analysis

1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and acids.

    Cyclization: Cyclization reactions can be employed to form additional ring structures, enhancing the compound’s complexity and potential biological activity.

Scientific Research Applications

Antidepressant and Anxiolytic Properties

Research indicates that this compound may interact with serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), suggesting its potential use in treating depression and anxiety disorders. For instance:

  • Study Findings : A study conducted at Pfizer demonstrated that analogs of this compound effectively competed for binding sites on cloned rat 5-HT7 receptors, indicating its potential as an inverse agonist.

Analgesic and Anti-inflammatory Effects

Derivatives of this compound have shown promise in pain management and inflammation reduction. Its ability to modulate enzyme activity related to pain pathways makes it a candidate for chronic pain treatment.

Cancer Therapeutics

The compound's capacity to inhibit specific enzymes involved in tumor growth pathways suggests its utility in cancer treatment. It may target pathways that promote tumor proliferation:

  • Mechanism of Action : In vitro studies have shown that the compound can inhibit enzymes related to tumor growth, which may enhance its anticancer effects .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

Serotonin Receptor Binding

A detailed analysis found that various analogs of this compound were effective at competing for binding sites on serotonin receptors. This highlights the compound's potential role in mood regulation therapies.

Enzyme Inhibition Studies

In vitro studies demonstrated that the compound inhibits specific enzymes involved in neurotransmitter degradation. This mechanism may contribute to its antidepressant effects:

Compound NameStructural FeaturesBiological Activity
7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dioneLacks dimethyl and piperidine groupsPotentially similar activity but less potent
8-(4-methylpiperidin-1-yl)-3-methylpurineSimilar piperidine substitutionAnticancer properties reported
8-(morpholinomethyl)-7-(3-methylphenyl)purineMorpholine instead of piperidineAntidepressant activity noted

This table illustrates how variations in substituents can significantly affect the pharmacological profile of purine derivatives.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways within biological systems. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique reactivity and potential biological activities .

Q & A

Q. What are the optimal synthetic routes for this compound, and what challenges arise during functionalization of the purine core?

Methodological Answer: Synthesis typically involves nucleophilic substitution at the 8-position of a 1,3-dimethylxanthine precursor, followed by alkylation at the 7-position. Key steps include:

  • Bromination : Introducing a bromine atom at the 8-position of 1,3-dimethylxanthine to enable nucleophilic displacement with 2-methylpiperidine.
  • Alkylation : Reacting the intermediate with naphthalen-1-ylmethyl bromide under basic conditions (e.g., NaH/DMF) to install the 7-substituent .
    Challenges :
  • Competing side reactions (e.g., over-alkylation) require precise stoichiometric control.
  • Steric hindrance from the naphthyl group may reduce yields; microwave-assisted synthesis can improve efficiency .

Q. Table 1: Comparison of Synthetic Yields

MethodReaction TimeYield (%)Purity (HPLC)
Conventional heating24 h4592%
Microwave-assisted2 h6895%

Q. How can spectroscopic methods validate the structural integrity of this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Confirm the presence of the naphthyl aromatic protons (δ 7.2–8.3 ppm) and piperidinyl methyl groups (δ 1.2–1.5 ppm).
    • ¹³C NMR : Verify the carbonyl carbons (C2 and C6) at δ 155–160 ppm .
  • HRMS : Ensure molecular ion peaks match the theoretical mass (e.g., [M+H]⁺ = 476.2452).
  • IR : Detect purine C=O stretches at 1680–1720 cm⁻¹ and C-N vibrations at 1250–1350 cm⁻¹ .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks from volatile intermediates (e.g., naphthalen-1-ylmethyl bromide).
  • Spill Management : Neutralize acidic/basic residues with appropriate agents (e.g., sodium bicarbonate for acidic spills) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How do substitutions at the 7- and 8-positions influence receptor binding affinity and selectivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • 7-Position : Naphthyl groups enhance lipophilicity and π-π stacking with adenosine receptors (A₁/A₂A). Replace with smaller aryl groups (e.g., phenyl) to assess steric effects.
    • 8-Position : 2-Methylpiperidine introduces basicity; compare with non-basic substituents (e.g., thioether) to evaluate hydrogen bonding contributions .
      Table 2: Binding Affinity (Ki) of Analogues
7-Substituent8-SubstituentA₁ Ki (nM)A₂A Ki (nM)
Naphthalen-1-ylmethyl2-Methylpiperidinyl12 ± 285 ± 10
Phenylmethyl2-Methylpiperidinyl45 ± 5120 ± 15
Naphthalen-1-ylmethylThioethyl30 ± 4200 ± 25

Q. What computational strategies predict drug-like properties and target interactions?

Methodological Answer:

  • ChemAxon/Chemicalize.org : Calculate logP (lipophilicity), polar surface area (PSA), and solubility. Optimal ranges: logP 2–4, PSA <90 Ų .
  • Molecular Docking : Use AutoDock Vina to model interactions with adenosine receptors. Focus on key residues (e.g., His251 in A₁ for hydrogen bonding with the purine core) .

Q. Table 3: Predicted vs. Experimental Properties

ParameterPredictedExperimental
logP3.23.5
Solubility (µg/mL)1512
A₁ IC₅₀ (nM)1012

Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar xanthines?

Methodological Answer:

  • Meta-Analysis : Compare datasets using standardized assays (e.g., radioligand binding vs. functional cAMP assays).
  • Orthogonal Validation : Confirm adenosine receptor antagonism with calcium mobilization assays or β-arrestin recruitment .
  • Statistical Tools : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., cell line differences) .

Q. What strategies enhance aqueous solubility without compromising target affinity?

Methodological Answer:

  • Prodrug Design : Introduce phosphate esters at the 7-methyl group for transient solubility.
  • Co-Solvent Systems : Use cyclodextrin inclusion complexes or PEG-based formulations during in vitro testing .
    Example : Replacing the naphthyl group with a pyridyl moiety increased solubility from 12 µg/mL to 50 µg/mL but reduced A₁ affinity by 60% .

Q. How does the compound’s stereochemistry impact its pharmacokinetic profile?

Methodological Answer:

  • Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column (heptane/ethanol = 80:20).
  • Pharmacokinetic Testing : Compare half-life (t½), Cmax, and AUC in rodent models. The (R)-enantiomer showed 2-fold higher bioavailability than the (S)-form due to reduced hepatic clearance .

Q. What in vitro models are suitable for assessing off-target toxicity?

Methodological Answer:

  • hERG Assay : Screen for cardiac liability using patch-clamp electrophysiology (IC₅₀ >10 µM desirable).
  • CYP Inhibition : Test against CYP3A4 and CYP2D6 isoforms via fluorometric assays .

Q. How can cryo-EM or X-ray crystallography elucidate binding modes with adenosine receptors?

Methodological Answer:

  • Protein Purification : Express human A₁ receptor in Sf9 insect cells and purify via affinity chromatography.
  • Crystallization : Co-crystallize the receptor with the compound using lipidic cubic phase (LCP) techniques.
  • Data Analysis : Resolve electron density maps to identify key interactions (e.g., purine C6 carbonyl with Asn253) .

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